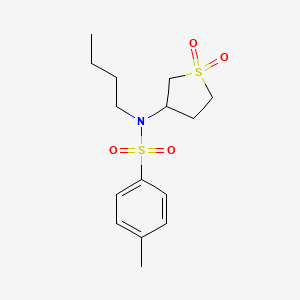![molecular formula C18H17N3O4S B5230941 N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5230941.png)
N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, also known as compound A, is a compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of isoxazole-containing sulfonamide compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation. In addition, it has been found to modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B pathway, which is involved in cancer cell growth and inflammation. Furthermore, it has been shown to have antioxidant and free radical scavenging activities, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A in lab experiments is that it has been found to have low toxicity in animal models. In addition, it has been shown to have good solubility in various solvents, which makes it easy to use in experiments. However, one limitation of using N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, it may be useful to explore the use of N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A in combination with other drugs to enhance its therapeutic effects. Finally, it may be beneficial to develop more efficient and cost-effective methods for synthesizing N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide A.
Métodos De Síntesis
Compound A can be synthesized using various methods. One of the most common methods involves the reaction of 4-methylphenylsulfonyl chloride with 4-amino-3-nitrobenzoic acid to form 4-methylphenylsulfonyl-4-amino-3-nitrobenzoic acid. The nitro group in this N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is then reacted with 3-chloro-2-hydroxypropionitrile to form N-3-cyano-2-hydroxypropyl-4-methylphenylsulfonyl-4-amino-3-nitrobenzamide. Finally, this N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is treated with hydroxylamine hydrochloride to form N-3-isoxazolyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide.
Aplicaciones Científicas De Investigación
Compound A has been found to have potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have anti-inflammatory and analgesic effects in animal models. Furthermore, it has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-3-9-16(10-4-13)26(23,24)21(2)15-7-5-14(6-8-15)18(22)19-17-11-12-25-20-17/h3-12H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYQCABRBSFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,2-oxazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5230869.png)
![3-ethyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230888.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-ethylpiperazine](/img/structure/B5230894.png)
![2-(methylthio)-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230908.png)
![4,4'-(2,4-quinazolinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5230915.png)
![2-methyl-N-{1-[1-(3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5230921.png)

![11-(3-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5230926.png)



![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)